

Commercial availability and purity of ethyl 2-fluoroacetoacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-fluoroacetoacetate*

Cat. No.: B073962

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability and Purity of **Ethyl 2-Fluoroacetoacetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoroacetoacetate (CAS No. 1522-41-4) is a pivotal fluorinated β -keto ester intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and novel materials.^{[1][2]} Its unique chemical properties, imparted by the α -fluorine atom, offer distinct reactivity and can enhance the biological activity and metabolic stability of target molecules.^[1] This guide provides a comprehensive overview of the commercial landscape for this reagent, detailing its availability and typical purity levels. Furthermore, it serves as a technical resource for the analytical chemist, presenting detailed, field-proven methodologies for purity determination and impurity profiling using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of Ethyl 2-Fluoroacetoacetate

Ethyl 2-fluoroacetoacetate, also known as ethyl 2-fluoro-3-oxobutanoate, is a colorless to pale yellow liquid with the molecular formula $C_6H_9FO_3$.^{[1][3]} It is a versatile building block in organic synthesis, primarily because the electron-withdrawing fluorine atom increases the

acidity of the adjacent α -proton, influencing its reactivity in alkylation, condensation, and cyclization reactions.^[3] This compound is typically synthesized via the direct fluorination of ethyl acetoacetate.^{[1][3]} Its principal applications are found in:

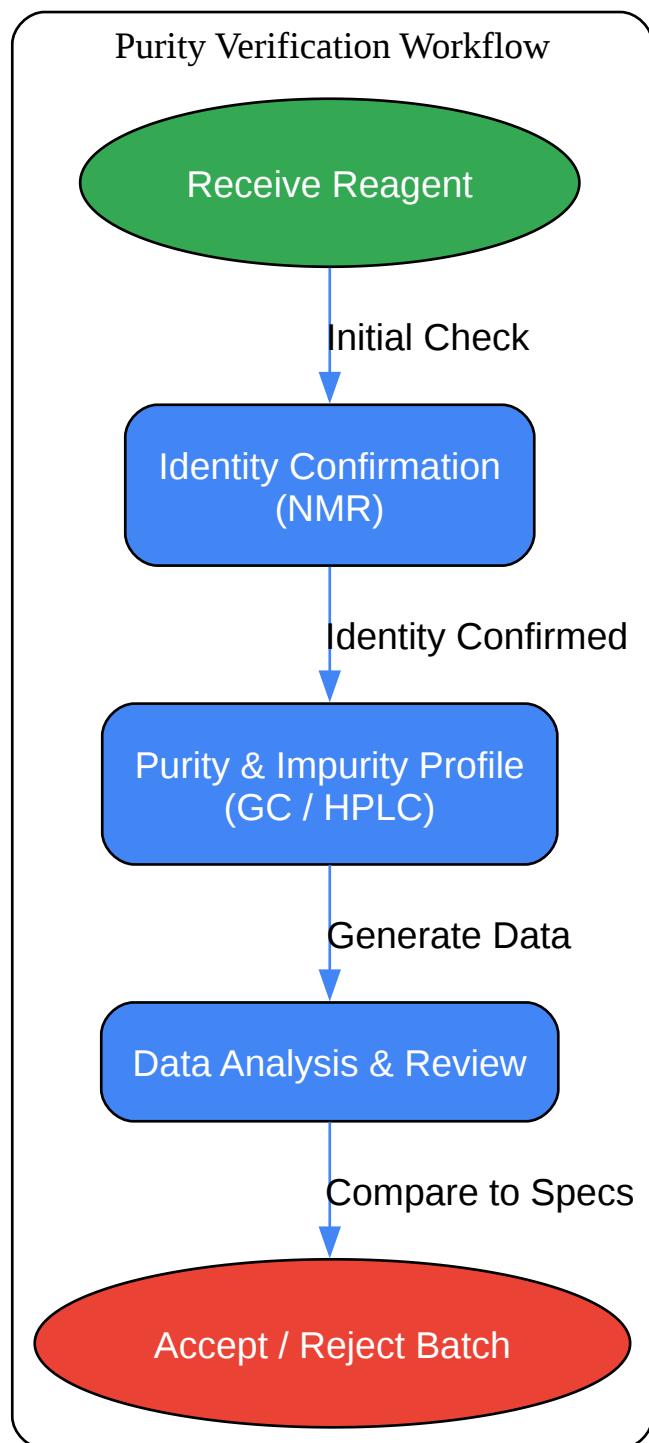
- Pharmaceutical Development: As a key intermediate for synthesizing fluorine-containing drugs, which often exhibit improved potency and pharmacokinetic profiles.^[1]
- Agrochemicals: In the development of advanced pesticides with enhanced efficacy.^[1]
- Material Science: For incorporation into polymers and coatings to improve chemical resistance and durability.^[1]

Given its role as a critical starting material, ensuring the purity of **ethyl 2-fluoroacetoacetate** is paramount to the success of multi-step syntheses, preventing downstream complications and ensuring the quality of the final product.

Commercial Availability and Sourcing

Ethyl 2-fluoroacetoacetate is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk industrial volumes. The stated purity often varies between suppliers and grades.

Data Presentation: Commercial Supplier Overview


The following table summarizes the offerings from several prominent chemical suppliers. Purity is most commonly determined by Gas Chromatography (GC).

Supplier	Product Number (Example)	Stated Purity	Analysis Method	CAS Number
TCI	F0471	>95.0%	GC	1522-41-4
Fisher Scientific	F047125G	95.0+%	Not Specified	1522-41-4
ChemicalBook	CB1301142	97% (Typical)	Not Specified	1522-41-4
Pharmaffiliates	N/A	High Purity	Not Specified	1522-41-4
Echemi	N/A	97%, >95%, 99%	Not Specified	1522-41-4

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase. [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Purity Determination: A Multi-Modal Analytical Approach

A robust assessment of **ethyl 2-fluoroacetoacetate** purity requires more than a single method. A combination of chromatographic and spectroscopic techniques provides a comprehensive profile of the material, confirming identity, quantifying the main component, and identifying potential impurities.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the quality assessment of incoming **ethyl 2-fluoroacetoacetate**.

Gas Chromatography (GC) Analysis

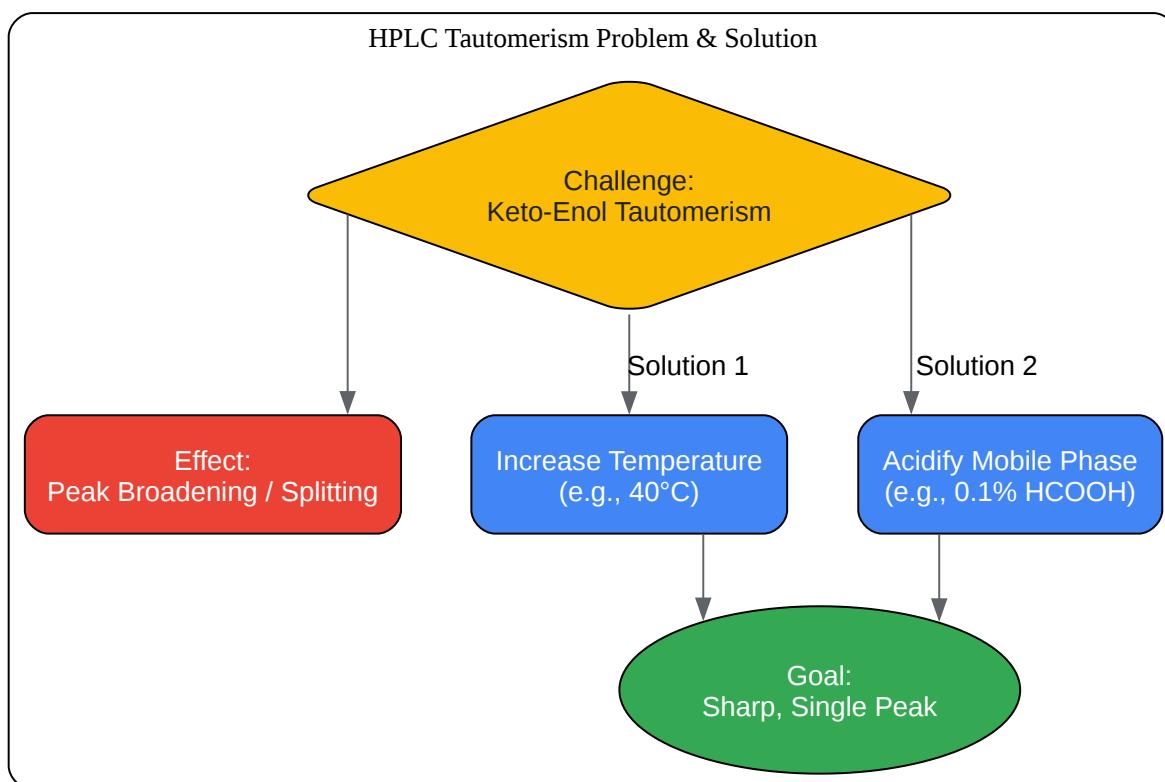
GC, typically with a Flame Ionization Detector (FID), is the industry standard for assessing the purity of volatile compounds like **ethyl 2-fluoroacetoacetate**. It excels at separating the target compound from volatile impurities, such as residual starting materials or solvents.

Expertise & Experience: The choice of a non-polar or mid-polarity column (like a DB-1 or SE-54) is critical.^{[8][9]} These columns separate compounds primarily based on boiling point, which is effective for distinguishing **ethyl 2-fluoroacetoacetate** from common, lower-boiling impurities like ethyl acetoacetate or higher-boiling, over-fluorinated species.

- **Instrumentation:** Gas chromatograph equipped with an FID.
- **Column:** DB-1 (100% dimethylpolysiloxane) or equivalent, 30 m x 0.32 mm ID, 1.0 μ m film thickness.^[8]
- **Carrier Gas:** Helium or Hydrogen at a constant flow of ~1.0 mL/min.^[8]
- **Oven Program:**
 - Initial Temperature: 60°C, hold for 2 minutes.
 - Ramp: 20°C/min to 250°C.
 - Final Hold: Hold at 250°C for 5 minutes.
 - **Rationale:** This program provides good separation between early-eluting solvents and the main analyte, while ensuring any higher-boiling impurities are eluted from the column.
- **Injector:**
 - Temperature: 250°C.
 - Mode: Split (e.g., 50:1 ratio).
 - **Rationale:** A high split ratio prevents column overloading and ensures sharp peaks for accurate quantification.
- **Detector:**

- FID Temperature: 270°C.[8]
- Sample Preparation: Prepare a solution of **ethyl 2-fluoroacetoacetate** in a suitable solvent (e.g., n-hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.[8]
- Analysis: Inject 1 μ L of the prepared sample. Purity is calculated using the area percent method, assuming all components have a similar response factor with the FID.

High-Performance Liquid Chromatography (HPLC)


While GC is common, HPLC can also be employed, particularly for identifying non-volatile impurities. However, β -keto esters present a unique challenge.

Trustworthiness: The primary issue in reversed-phase (RP) HPLC of β -keto esters is keto-enol tautomerism, which can lead to severe peak broadening or splitting, making accurate quantification impossible.[10] The compound exists in equilibrium between its keto and enol forms, and if the interconversion is slow relative to the chromatographic timescale, the two forms can separate, resulting in distorted peaks.

Mitigation Strategies:

- Temperature: Increasing the column temperature (e.g., to 40°C) can accelerate the keto-enol interconversion, causing the two forms to coalesce into a single, sharp peak.[10][11]
- pH: An acidic mobile phase can catalyze the interconversion, also improving peak shape.[10]
- Mixed-Mode Columns: Specialized columns, such as mixed-mode columns, have been shown to provide excellent peak shape for β -diketones and related compounds.[10]
- Instrumentation: HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40) with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.

- Detection: UV at 210 nm.
- Sample Preparation: Prepare a solution of **ethyl 2-fluoroacetoacetate** in the mobile phase at a concentration of approximately 0.5 mg/mL.
- Analysis: Inject 10 μ L of the sample.

[Click to download full resolution via product page](#)

Caption: Overcoming the challenge of keto-enol tautomerism in HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unequivocal structure confirmation and for identifying impurities that may be invisible to other methods. ^1H , ^{13}C , and ^{19}F NMR should all be employed for a thorough analysis.

- ^1H NMR: Provides information on the proton environment. Key signals include the ethyl ester protons (triplet and quartet) and the methyl group protons. The methine proton (CHF) will appear as a doublet due to coupling with the adjacent fluorine atom.
- ^{19}F NMR: This is a highly sensitive and specific technique for fluorinated compounds. A pure sample of **ethyl 2-fluoroacetoacetate** will show a single primary signal. The presence of other fluorine-containing impurities (e.g., ethyl 2,2-difluoroacetoacetate or unreacted fluorinating agents) would be immediately obvious as additional peaks.[12][13]
- ^{13}C NMR: Confirms the carbon backbone of the molecule. The carbon atom bonded to fluorine will appear as a doublet in the ^{13}C spectrum due to C-F coupling.

Common Impurities and Their Origins

Understanding the synthesis of **ethyl 2-fluoroacetoacetate** allows for the prediction of potential impurities. The primary route is the fluorination of ethyl acetoacetate.

- Ethyl Acetoacetate (Unreacted Starting Material): Incomplete reaction can leave residual starting material. This is easily detected by GC-MS as it has a lower molecular weight and typically a shorter retention time.
- Ethyl 2,2-difluoroacetoacetate (Over-reaction Product): Aggressive fluorination conditions can lead to the formation of the difluorinated species. ^{19}F NMR is the most effective tool for detecting this impurity.[14]
- Ethyl Chloroacetoacetate (Impurity from alternative synthesis): If synthesis involves chlorinated intermediates, this could be a potential impurity. Its presence can be checked by GC-MS.[15][16]
- Solvents and Reagents: Residual solvents from the reaction or purification (e.g., acetonitrile, dichloromethane) are common and are best quantified by GC.

Conclusion

While **ethyl 2-fluoroacetoacetate** is commercially accessible from numerous suppliers with generally high stated purity, it is incumbent upon the research or development scientist to perform rigorous, independent quality control. A multi-pronged analytical approach is essential for ensuring the identity and purity of this critical reagent. Gas Chromatography provides robust quantification of volatile components, while a carefully designed HPLC method can assess non-volatile impurities, provided the challenge of tautomerism is addressed. Finally, multinuclear NMR spectroscopy offers definitive structural confirmation and is uniquely powerful for detecting fluorinated impurities. By implementing these self-validating protocols, scientists can proceed with confidence, ensuring the integrity and reproducibility of their synthetic endeavors.

References

- Exploring **Ethyl 2-Fluoroacetoacetate**: Properties and Applic
- ETHYL 2-FLUOROACETOACET
- **Ethyl 2-Fluoroacetoacetate** | 1522-41-4. Tokyo Chemical Industry Co., Ltd. (APAC).
- CAS No : 1522-41-4 | Product Name : **Ethyl 2-fluoroacetoacetate**.
- 97% High Purity ETHYL 2-FLUOROACETOACET
- beta keto esters by HPLC.
- Ethyl fluoroacet
- **Ethyl 2-Fluoroacetoacetate** 95.0+%, TCI America 25 g. Fisher Scientific.
- Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds.
- Ethyl 2-fluoroacetoacet
- Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction.
- Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry.
- Ethyl difluoroacet
- Synthesis of B-keto esters.
- Ethyl fluoroacetate(459-72-3) 1H NMR spectrum. ChemicalBook.
- Ir-catalyzed asymmetric hydrogenation of β -keto esters with chiral ferrocenyl P,N,N-ligands.
- Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure.
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
- Ethyl 2-Fluoroacetoacet
- Fatty Acid and Amino Acid Derivatives in Organoc
- By-product formation in the synthesis of Ethyl 2-chloroacetoacet

- Ethyl fluoroacet
- DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROM
- Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
- Impurities in lab acetone and ethyl acet
- Design of β -Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- Ethyl 2-chloroacetoacet

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ETHYL 2-FLUOROACETOACETATE | 1522-41-4 [chemicalbook.com]
- 4. Ethyl 2-Fluoroacetoacetate | 1522-41-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl 2-Fluoroacetoacetate 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 10. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 11. Ir-catalyzed asymmetric hydrogenation of β -keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00472A [pubs.rsc.org]

- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability and purity of ethyl 2-fluoroacetoacetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073962#commercial-availability-and-purity-of-ethyl-2-fluoroacetoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com